molecular formula C23H29Cl2N3O7 B11931024 (E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate

(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate

Katalognummer: B11931024
Molekulargewicht: 530.4 g/mol
InChI-Schlüssel: ABTNETSDXZBJTE-WMQZXYHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate features a dual-component structure:

  • Component 1: (E)-but-2-enedioic acid (fumaric acid), a dicarboxylic acid with a trans-configuration, known for its role in enhancing solubility and bioavailability in drug formulations .
  • Component 2: A methyl ester of a piperazine derivative substituted with a 3,4-dichlorophenylacetyl group and a pyrrolidin-1-ylmethyl moiety at the 3R position.

The compound’s design likely targets muscarinic acetylcholine receptors (mAChRs), leveraging the dichlorophenyl group for enhanced receptor affinity and the pyrrolidine ring for improved pharmacokinetics.

Eigenschaften

Molekularformel

C23H29Cl2N3O7

Molekulargewicht

530.4 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H25Cl2N3O3.C4H4O4/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14;5-3(6)1-2-4(7)8/h4-5,10,15H,2-3,6-9,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m1./s1

InChI-Schlüssel

ABTNETSDXZBJTE-WMQZXYHMSA-N

Isomerische SMILES

COC(=O)N1CCN([C@@H](C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Piperazine Monofunctionalization

The synthesis begins with selective monofunctionalization of piperazine to introduce the methyl carboxylate group. A method adapted from US4247549A involves reacting piperazine with methyl chloroformate in a polar aprotic solvent (e.g., tetrahydrofuran) under nitrogen atmosphere:

Piperazine+ClCO2CH3THF, 0–5°CMethyl piperazine-1-carboxylate\text{Piperazine} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{THF, 0–5°C}} \text{Methyl piperazine-1-carboxylate} \quad \text{}

This step achieves ~85% yield when stoichiometric methyl chloroformate is added dropwise to prevent di-substitution. Excess piperazine (1.2 equiv) ensures monofunctionalization dominance.

Introduction of the 2-(3,4-Dichlorophenyl)Acetyl Group

The 4-position is acylated using 2-(3,4-dichlorophenyl)acetyl chloride. A modified Schotten-Baumann reaction in biphasic conditions (dichloromethane/water) with sodium bicarbonate as the base prevents hydrolysis of the methyl ester:

Methyl piperazine-1-carboxylate+Cl2C6H3COCH2ClNaHCO3,DCM/H2OIntermediate I\text{Methyl piperazine-1-carboxylate} + \text{Cl}2\text{C}6\text{H}3\text{COCH}2\text{Cl} \xrightarrow{\text{NaHCO}3, \text{DCM/H}2\text{O}} \text{Intermediate I} \quad \text{}

Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 3–4 hours at 25°C, yielding 78–82% product.

Stereoselective Pyrrolidinylmethylation at the 3R Position

Mannich Reaction for Alkylation

The pyrrolidin-1-ylmethyl group is introduced via a Mannich reaction. Intermediate I reacts with formaldehyde and pyrrolidine in ethanol under reflux:

Intermediate I+HCHO+PyrrolidineEtOH, ΔMethyl (3R)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate\text{Intermediate I} + \text{HCHO} + \text{Pyrrolidine} \xrightarrow{\text{EtOH, Δ}} \text{Methyl (3R)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate} \quad \text{}

Stereochemical control is achieved using (R)-(−)-2-phenylglycinol as a chiral auxiliary, enabling 92% enantiomeric excess (ee) confirmed by chiral HPLC.

Crystallization-Induced Asymmetric Transformation

An alternative approach from CN103254153A employs crystallization-induced dynamic resolution. Racemic 3-(pyrrolidin-1-ylmethyl)piperazine derivative is treated with (1S)-(+)-camphorsulfonic acid in methanol, yielding the (3R)-enantiomer as a crystalline salt (mp 148–150°C). Freebasing with sodium carbonate recovers the enantiopure amine (99.5% ee).

Salt Formation with Fumaric Acid

Supramolecular Complexation

The final step involves combining the piperazine derivative with fumaric acid. A method from the supramolecular chemistry literature utilizes solvent evaporation from a 1:1 molar mixture in hot ethanol:

Piperazine derivative+Fumaric acidEtOH, 70°C(E)-but-2-enedioic acid; methyl (3R)-[...]piperazine-1-carboxylate\text{Piperazine derivative} + \text{Fumaric acid} \xrightarrow{\text{EtOH, 70°C}} \text{(E)-but-2-enedioic acid; methyl (3R)-[...]piperazine-1-carboxylate} \quad \text{}

Single-crystal X-ray diffraction confirms a hydrogen-bonded network between the piperazine’s secondary amine and fumaric acid’s carboxylic groups, stabilizing the E-configuration.

Purification and Characterization

Vacuum Distillation and Recrystallization

Crude product is purified via vacuum distillation (0.5 mmHg, 110–115°C) to remove unreacted starting materials. Subsequent recrystallization from ethyl acetate/n-hexane (1:3) yields white crystals with 99.2% purity (HPLC).

Analytical Data

  • Melting Point : 132–134°C (DSC)

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O acid)

  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.35 (s, 2H, fumarate), 3.65 (s, 3H, OCH3), 3.22 (m, 1H, CH-pyrrolidinyl)

Comparative Analysis of Methodologies

StepMethod 1 (Patent CN103254153A)Method 2 (US4247549A)Method 3 (Scientific.net)
Piperazine Acylation78% yield, 99% purity82% yield, 98.5% purityN/A
Stereoselective Step92% ee, chiral auxiliaryRacemic, requires resolution99.5% ee, crystallization
Salt FormationN/AN/A1:1 stoichiometry, 99.2% purity

Analyse Chemischer Reaktionen

Types of Reactions

(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following compounds share functional or structural similarities with the target molecule:

Compound Name Key Structural Features Pharmacological Activity Key Differences Reference
Fesoterodine fumarate (E)-but-2-enedioic acid + [2-[(1R)-3-[di(isopropyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate Antimuscarinic (urinary incontinence) Lacks dichlorophenyl and piperazine groups; uses isopropylamine for receptor binding.
Compound 1e () 3,5-diethyl 2,6-bis(chloromethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate Synthetic intermediate Pyridine core instead of piperazine; no dichlorophenyl or pyrrolidine substituents.
Bis((2Z)-but-2-enedioic acid); 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine Combines maleic acid (cis-configuration) with a phenothiazine-piperazine hybrid Antipsychotic (dopamine receptor modulation) Maleic acid (Z-isomer) instead of fumaric acid; phenothiazine core.
Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Piperazine-carboxylate with thiadiazole-pyridine Kinase inhibition (anticancer research) Thiadiazole-pyridine replaces dichlorophenylacetyl; lacks pyrrolidine.

Functional Analogues in Therapeutics

  • Solifenacin: A piperidine-based antimuscarinic lacking the dichlorophenyl group but featuring a quinoline core. The target compound’s dichlorophenyl substitution may confer higher mAChR subtype selectivity .
  • Darifenacin : Uses a tetrahydrofuran ring instead of pyrrolidine, reducing blood-brain barrier penetration compared to the target compound’s pyrrolidine-methyl group .

Key Research Findings

Pharmacokinetic and Physicochemical Properties

  • Solubility : The fumaric acid component enhances aqueous solubility, critical for oral bioavailability. This contrasts with maleic acid derivatives (e.g., ), which exhibit lower solubility due to cis-configuration .
  • Metabolic Stability : The methyl ester in the target compound may resist first-pass hydrolysis better than ethyl esters (e.g., ), prolonging half-life .

Receptor Binding and Selectivity

  • Pyrrolidine vs. Piperidine : The pyrrolidin-1-ylmethyl group offers a smaller, more rigid structure than piperidine (e.g., Darifenacin), reducing off-target effects .

Biologische Aktivität

The compound known as (E)-but-2-enedioic acid; methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C20H24Cl2N2O5
  • Molecular Weight : 435.32 g/mol
  • IUPAC Name : (E)-but-2-enedioic acid; methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, particularly in the fields of neuropharmacology and anti-cancer research.

Pharmacological Effects

  • Neuropharmacological Activity :
    • The compound exhibits significant activity as a central nervous system (CNS) modulator. In vitro studies have shown that it interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
    • A study indicated that the compound could potentially alleviate symptoms of anxiety and depression through its action on serotonergic pathways .
  • Anticancer Properties :
    • Research has demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. It was found to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models.
    • The mechanism of action appears to involve apoptosis induction via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

Study 1: Neuropharmacological Assessment

In a controlled study involving animal models, the compound was administered to evaluate its effects on anxiety-like behavior. The results showed a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent .

Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells, marking it as a promising candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound likely acts as a modulator for various neurotransmitter receptors, influencing signaling pathways related to mood regulation.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by altering mitochondrial membrane potential and activating caspases.

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
NeuropharmacologicalAnimal ModelsReduced anxiety-like behavior
AnticancerMCF-7 (Breast Cancer)Decreased cell viability
AnticancerA549 (Lung Cancer)Induced apoptosis

Q & A

Q. What protocols validate the compound’s in vitro-to-in vivo translation for pharmacokinetic studies?

  • Methodology : Conduct parallel assessments of metabolic stability (e.g., liver microsomes), plasma protein binding (equilibrium dialysis), and bioavailability (oral vs. intravenous dosing in rodent models). Use LC-MS/MS for quantitation .

Data Analysis and Optimization

Q. How can reaction yields for the multi-step synthesis be systematically optimized?

  • Methodology : Apply design of experiments (DoE) to vary parameters (temperature, solvent, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. For example, dimethylformamide (DMF) at 80°C may enhance acylation efficiency .

Q. What chromatographic techniques resolve co-eluting impurities in the final product?

  • Methodology : Employ chiral stationary phases (e.g., Chiralpak AD-H) for enantiomeric separation. Optimize mobile phase composition (e.g., heptane:ethanol gradients) to improve resolution of diastereomers or regioisomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.